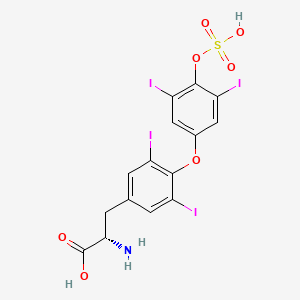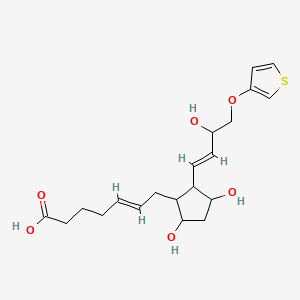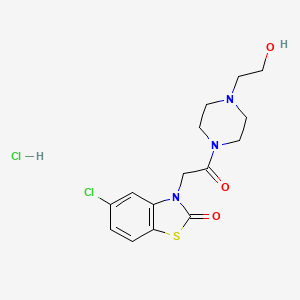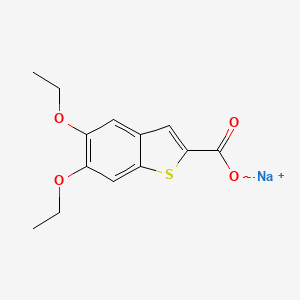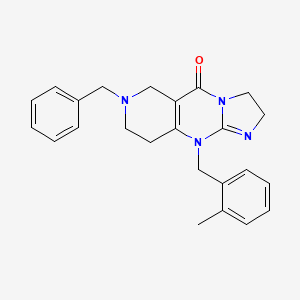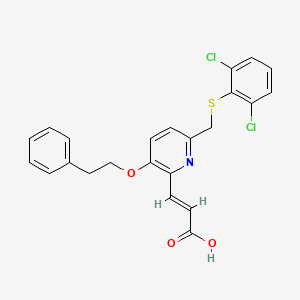
Trecetilide
Übersicht
Beschreibung
Trecetilid ist ein Antiarrhythmikum der Klasse III, das zur Behandlung von Vorhofflattern und -flimmern entwickelt wurde. Es ist bekannt für seine Wirkungen auf die Membran der Herzmuskelzellen, ähnlich wie Ibutilid . Die Summenformel von Trecetilid lautet C21H37FN2O3S und es hat ein Molekulargewicht von 416,594 Da .
Vorbereitungsmethoden
Die Synthese von Trecetilid umfasst mehrere wichtige Schritte. Einer der Synthesewege umfasst die Umwandlung eines Hydroxyderivats in das entsprechende Fluoroderivat unter Verwendung von Diethylaminoschwefeltrifluorid in Dichlormethan. Anschließend erfolgt eine Reaktion mit Pyridinium-p-toluolsulfonat in Ethanol, um 6-Fluor-6-methyl-1-heptanol zu erhalten . Industrielle Produktionsmethoden umfassen in der Regel ähnliche Schritte, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Trecetilid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Trecetilid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Antiarrhythmika verwendet.
Biologie: Forscher untersuchen seine Auswirkungen auf Herzmuskelzellen, um seinen Wirkmechanismus zu verstehen.
Medizin: Es wird auf seine mögliche Verwendung bei der Behandlung verschiedener Herzrhythmusstörungen untersucht.
Industrie: Trecetilid wird in der pharmazeutischen Industrie zur Entwicklung neuer Antiarrhythmika verwendet.
5. Wirkmechanismus
Trecetilid übt seine Wirkung aus, indem es spannungsabhängige Kaliumkanäle blockiert, was die Repolarisation verlängert und den Herzrhythmus stabilisiert. Dieser Mechanismus ähnelt dem von Ibutilid, einem weiteren Antiarrhythmikum der Klasse III . Die molekularen Ziele umfassen die Gleichrichter-Kaliumstromkanäle, die eine entscheidende Rolle bei der Repolarisation des Herzens spielen.
Wirkmechanismus
Trecetilide exerts its effects by blocking voltage-gated potassium channels, which prolongs repolarization and stabilizes the cardiac rhythm. This mechanism is similar to that of ibutilide, another class III antiarrhythmic agent . The molecular targets include the rectifier potassium current channels, which play a crucial role in cardiac repolarization.
Vergleich Mit ähnlichen Verbindungen
Trecetilid ist unter den Antiarrhythmika der Klasse III aufgrund seiner spezifischen molekularen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Ibutilid: Teilt einen ähnlichen Wirkmechanismus, unterscheidet sich aber in der molekularen Struktur.
Dofetilid: Ein weiteres Antiarrhythmikum der Klasse III mit einer anderen molekularen Struktur und pharmakokinetischen Profil.
Amiodaron: Ein weit verbreitetes Antiarrhythmikum mit breiteren Wirkungen auf verschiedene Ionenkanäle.
Die Einzigartigkeit von Trecetilid liegt in seiner spezifischen Zielrichtung auf Kaliumkanälen und seinem Potenzial für weniger Nebenwirkungen im Vergleich zu anderen Wirkstoffen .
Eigenschaften
IUPAC Name |
N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKWBLAHJOPX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171038 | |
| Record name | Trecetilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180918-68-7 | |
| Record name | Trecetilide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180918687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trecetilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRECETILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R7HJU91EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

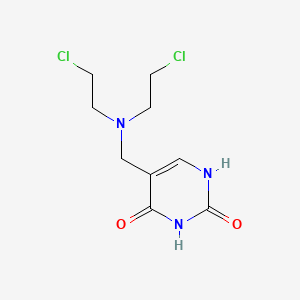
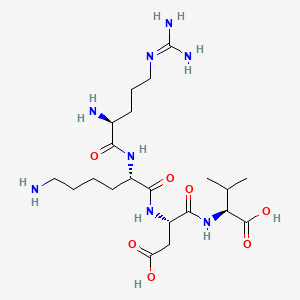
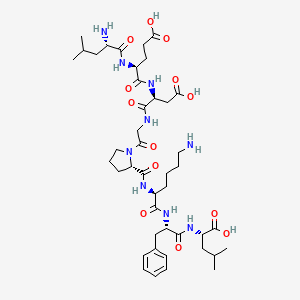
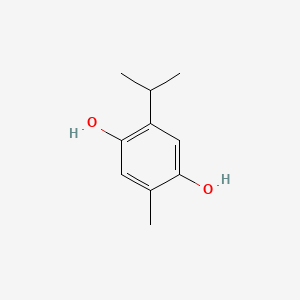
![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)
